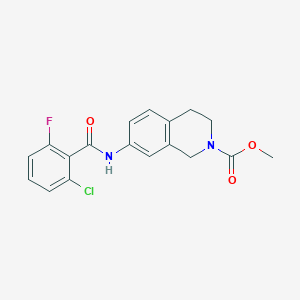

methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a 2-chloro-6-fluorobenzamido substituent at the 7-position and a methyl carboxylate group at the 2-position. The compound’s design likely leverages the tetrahydroisoquinoline scaffold for conformational rigidity, with the chloro-fluoro substitution pattern enhancing electronic and steric interactions in biological or chemical contexts .

Eigenschaften

IUPAC Name |

methyl 7-[(2-chloro-6-fluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCAYWMXIDGGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline derivatives. Starting from N-acetylphenethylamine , cyclization under acidic conditions (e.g., POCl₃, PCl₅) yields 3,4-dihydroisoquinoline. For the target compound, methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as the precursor.

- Dissolve N-(2-phenethyl)acetamide (10 mmol) in toluene.

- Add POCl₃ (12 mmol) dropwise at 0°C.

- Reflux at 110°C for 6 hours.

- Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the dihydroisoquinoline core.

Key Considerations :

- Catalyst : FeCl₃ or AlCl₃ may accelerate cyclization.

- Solvent : Toluene or chlorobenzene improves reaction homogeneity.

Introduction of the 7-Amino Group

The 7-position amine is critical for subsequent amidation. Nitration followed by reduction provides access to this intermediate.

Nitration and Reduction

- Nitration : Treat the dihydroisoquinoline core with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 7.

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to reduce the nitro group to an amine.

- Methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (5 mmol) is dissolved in ethanol.

- Add 10% Pd-C (50 mg) and stir under H₂ (1 atm) for 12 hours.

- Filter and concentrate to obtain methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (yield: 85–90%).

Amide Coupling with 2-Chloro-6-Fluorobenzoic Acid

Activation of the Carboxylic Acid

The 2-chloro-6-fluorobenzoic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

- Dissolve 2-chloro-6-fluorobenzoic acid (1.1 eq) in dry DCM.

- Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).

- Stir for 30 minutes at room temperature.

- Add methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) and stir for 12 hours.

- Wash with brine, dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (yield: 65–75%).

Optimization Data :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25°C | 72 |

| DCC/DMAP | THF | 0°C | 58 |

| HATU | DMF | 25°C | 68 |

EDCI/HOBt in DCM provides superior yields due to milder conditions and reduced epimerization.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Amidation

For substrates with steric hindrance, the Mitsunobu reaction offers an alternative:

Solid-Phase Synthesis

Immobilizing the dihydroisoquinoline core on Wang resin enables iterative amidation and cleavage, though yields are moderate (50–55%).

Challenges and Side Reactions

- Regioselectivity : Competing amidation at position 5 or 8 necessitates protecting groups (e.g., Boc) on the amine.

- Ester Hydrolysis : Basic conditions may cleave the methyl ester; neutral pH and anhydrous solvents mitigate this.

- Byproducts : Overcoupling or dimerization occurs with excess EDCI; stoichiometric optimization is critical.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzamido group, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its interactions with cellular targets.

Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of isoquinoline derivatives and their biological effects.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Tetrahydroisoquinoline Family

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects :

- The 2-chloro-6-fluorobenzamido group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects, which may enhance binding affinity in receptor-ligand interactions compared to less polar substituents like methoxy or trifluoromethylbenzyl .

- Benzodithiazine analogs (e.g., compound 3) exhibit distinct heterocyclic cores but share methyl carboxylate groups, highlighting the role of carboxylate positioning in solubility and reactivity .

Synthetic Accessibility :

- tert-Butyl-protected analogs (e.g., 7c, 7e) are synthesized via palladium-catalyzed coupling (General Procedure C/D), with yields ranging from 21–40% . The target compound likely requires similar methods but with a benzamido coupling step.

Physicochemical Properties: Melting Points: Benzodithiazine derivatives (e.g., compound 3) exhibit higher melting points (252–253°C) than tetrahydroisoquinolines, likely due to increased rigidity and hydrogen bonding .

Pharmacological and Reactivity Insights from Analogous Scaffolds

- Benzodithiazine Derivatives: Compound 3 (methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) demonstrates strong IR absorption at 1740 cm⁻¹ (C=O stretch) and 1155 cm⁻¹ (SO₂), suggesting stability under physiological conditions . The target compound’s benzamido group may similarly engage in hydrogen bonding.

- Quinoline and Naphthalene Derivatives: Compounds 7p and 7q (naphthalene/quinoline substituents) show extended aromatic systems, which may enhance π-π stacking interactions compared to the smaller benzamido group in the target compound .

Biologische Aktivität

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is C18H17ClF N3O3. Its molecular weight is approximately 367.79 g/mol. The compound features a dihydroisoquinoline core substituted with a chloro and fluorobenzamide moiety, which may contribute to its biological activity.

Biological Activity Overview

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. For instance, hydrazones derived from quinoline structures have shown significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. These compounds often exhibit submicromolar GI50 values, indicating potent growth inhibition of cancer cells .

Antimicrobial Properties

Compounds containing fluorinated benzamides have been noted for their enhanced antibacterial activity. The presence of the 2-chloro-6-fluorobenzamido group may also contribute to this effect, as similar structures have demonstrated efficacy against a range of bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be partially explained through SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and cell membrane permeability |

| Fluoro Group | Increases binding affinity to biological targets |

| Dihydroisoquinoline Core | Provides structural stability and potential for enzyme interactions |

These modifications can lead to improved pharmacological profiles compared to non-substituted analogs.

Case Studies

- Cytotoxicity Studies

- Antibacterial Testing

Q & A

Q. How to validate metabolic stability in preclinical models?

- Protocol :

- In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In Vivo : Administer IV/PO doses in rodents, collect plasma at T₀, T₁₅, T₃₀, etc., and calculate t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.